CPX-POM

Prodrug Solubility Injectable Formulation Drug Delivery

CPX-POM (fosciclopirox) is a phosphoryloxymethyl (POM) ester-based prodrug of the established antifungal agent ciclopirox (CPX). Following parenteral administration, it is rapidly and completely metabolized by circulating phosphatases to release the active metabolite CPX.

Molecular Formula
Molecular Weight
Cat. No. B1574593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPX-POM
SynonymsCPX-POM;  CPXPOM;  CPX POM; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CPX-POM (Fosciclopirox) Procurement Guide: A Phosphoryloxymethyl Ester Prodrug of Ciclopirox for Investigational Urothelial Cancer Therapy


CPX-POM (fosciclopirox) is a phosphoryloxymethyl (POM) ester-based prodrug of the established antifungal agent ciclopirox (CPX). Following parenteral administration, it is rapidly and completely metabolized by circulating phosphatases to release the active metabolite CPX. [1] While the parent compound, ciclopirox olamine (CPX-O), has demonstrated preclinical anticancer activity, its clinical development as an oral anticancer agent was halted by poor aqueous solubility, low oral bioavailability, and dose-limiting gastrointestinal toxicities. [2] CPX-POM was specifically engineered to overcome these liabilities, enabling injectable administration and selective delivery of CPX to the urinary tract.

Why CPX-POM Cannot Be Substituted by Generic Ciclopirox or Ciclopirox Olamine in Oncology Research


Generic ciclopirox (free acid) and its olamine salt (CPX-O) are unsuitable substitutes for CPX-POM in systemic oncology applications because they lack the essential pharmaceutical properties required for parenteral use. CPX and CPX-O are sparingly soluble in water (neutral form solubility ~0.3 mg/mL), preventing formulation as injectable drug products. [1] While the anionic form of CPX can exceed 500 mg/mL solubility, it requires high pH (>9.5) and high concentrations of Captisol (~300 mg/mL), both undesirable for intravenous administration. CPX-POM, in contrast, is readily formulated as an injectable at a neutral pH of 7.5–8.0 without requiring solubilizing excipients. [1] Furthermore, the oral route for CPX-O is not feasible due to low absolute bioavailability combined with dose-limiting gastrointestinal toxicities observed in patients. [2] These fundamental pharmaceutical barriers mean that directly sourcing unmodified ciclopirox or its olamine salt for the same research or clinical applications as CPX-POM will yield non-comparable and likely unsuccessful results.

Quantitative Differentiation of CPX-POM vs. Closest Analogs: Head-to-Head Evidence


Aqueous Solubility: CPX-POM Enables Injectable Formulation at Neutral pH, Unlike Ciclopirox (CPX)

CPX-POM possesses outstanding aqueous solubility and is readily formulated into an injectable drug product at a physiologically compatible pH. [1] In contrast, the neutral protonated form of ciclopirox is poorly soluble at approximately 0.3 mg/mL. While the anionic form of CPX has excellent solubility exceeding 500 mg/mL, formulating an injectable CPX product at the required concentration necessitates approximately 300 mg/mL Captisol and pH adjustment to between 9.5 and 10.0. CPX-POM for injection is supplied as a sterile solution with a pH between 7.5 and 8.0, requiring only sterile water for injection and simple buffering agents. [1]

Prodrug Solubility Injectable Formulation Drug Delivery

Absolute Bioavailability of Active Metabolite CPX Following IV CPX-POM vs. Oral CPX-O

Following intravenous administration of CPX-POM to rats, the systemic availability of the active metabolite CPX was 96.7% compared with intravenous administration of CPX-O as the reference treatment. [1] In contrast, the oral bioavailability of CPX-O is quite low. In mice, oral bioavailability was reported as 21% after administration of the ethanolamine salt and 12% after oral administration of CPX-POM prodrug itself. [2] CPX-POM is rapidly and completely metabolized to CPX in blood via circulating phosphatases; the prodrug was undetectable in plasma and urine shortly after administration. [1]

Pharmacokinetics Bioavailability Prodrug Metabolism

Urinary Tract-Selective Delivery: Urine CPX Concentrations Exceed In Vitro IC50 by 15- to 30-Fold Preclinically and Achieve 215 µM at Clinical MTD

CPX-POM is designed to selectively deliver its active metabolite to the entire urinary tract. Following systemic administration, CPX and its inactive glucuronide metabolite (CPX-G) are extensively eliminated in urine. [1] In preclinical models, steady-state urine concentrations of CPX exceed in vitro IC50 values by 15- to 30-fold at well-tolerated doses. [2] In a first-in-human Phase 1 trial, at the maximum tolerated dose (MTD) of 900 mg/m², steady-state 24-hour urine CPX concentrations of 215 µM were achieved. [3] A subsequent clinical proof-of-concept trial reported mean urine concentrations of approximately 100 µM at the time of transurethral resection. [4] In contrast, oral CPX-O undergoes extensive presystemic metabolism and does not achieve comparable urinary tract exposure. [1]

Renal Elimination Target Tissue Exposure Pharmacodynamics

Mechanism of Action: CPX Binds γ-Secretase Complex Proteins Presenilin 1 and Nicastrin, Resulting in Notch and Wnt Pathway Inhibition

CPX, the active metabolite of CPX-POM, inhibits bladder cancer cell growth by targeting the γ-secretase complex. Molecular modeling and cellular thermal shift assays demonstrated that CPX binds to γ-secretase complex proteins Presenilin 1 and Nicastrin, which are essential for Notch activation. [1] Treatment with CPX-POM in the BBN mouse bladder cancer model resulted in dose-dependent decreases in Notch 1, Presenilin 1, and Hes-1 expression in bladder tumor tissues. [1] In clinical trials, treatment-related changes in expression of Notch 1, Notch 2, Hes 1, Hey-1, c-Myc, β-catenin, and survivin were observed in the majority of NMIBC patients. [2] This mechanism is distinct from the iron-chelation-based antifungal activity of ciclopirox. [3]

Gamma-Secretase Inhibition Notch Signaling Wnt Pathway

In Vivo Efficacy in BBN Mouse Bladder Cancer Model: Dose-Dependent Reduction in Tumor Burden and Migration to Lower Stage

In the validated N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) chemical carcinogen mouse model of bladder cancer, once-daily intraperitoneal CPX-POM at doses of 25–200 mg/kg resulted in significant decreases in bladder weight, a clear migration to lower stage tumors, and dose-dependent reductions in Ki67 and PCNA staining. [1] At doses of 235 mg/kg and 470 mg/kg administered for four weeks, CPX-POM significantly decreased bladder weight and resulted in a migration to lower stage tumors, coupled with reduction in proliferation index and dose-dependent decreases in Notch 1, Presenilin 1, and Hey-1. [2] All CPX-POM doses were well tolerated with no evidence of toxicity to the urinary tract based on blinded pathologic evaluation. [1]

Bladder Cancer In Vivo Efficacy Preclinical Model

Clinical Proof-of-Concept: Pathologic Downstaging and Target Inhibition Achieved in Phase 1/2 Trials

CPX-POM has demonstrated preliminary clinical evidence of activity. In neoadjuvant MIBC patients receiving the RP2D of 900 mg/m², pathologic downstaging (1] In the Phase 1 dose escalation study, one patient with indolent primary fallopian tube tumor achieved a partial response per RECIST 1.1 at the 240 mg/m² dose level. [2] Plasma, tumor, and urine CPX concentrations at TURBT were approximately 27 µM, 9 µM, and 100 µM, respectively, exceeding in vitro IC50 values. [1]

Clinical Efficacy Phase 1 Phase 2 Pathologic Response

High-Impact Application Scenarios for CPX-POM in Urothelial Cancer Research and Drug Development


Investigational Therapy for Non-Muscle Invasive Bladder Cancer (NMIBC) — Preclinical and Clinical Research

CPX-POM is being evaluated as a systemic treatment for NMIBC, a disease with high recurrence rates (31–78% at 5 years) despite standard intravesical therapy. [1] The compound's renal elimination pathway results in sustained urine CPX concentrations exceeding in vitro IC50 values by several-fold following IV administration. [2] In the Phase 2 NMIBC trial (NCT04525131), once-daily CPX-POM for 5 days prior to TURBT resulted in mean tumor concentrations of 9 µM CPX and demonstrated treatment-related changes in Notch, Wnt, and proliferation markers. [3] This application scenario is supported by both in vitro efficacy in T24 NMIBC cells (IC50 2–4 µM) and in vivo efficacy in the BBN mouse model. [4]

Neoadjuvant Therapy for Muscle-Invasive Bladder Cancer (MIBC) — Translational Research

CPX-POM is under investigation as neoadjuvant monotherapy in cisplatin-ineligible MIBC patients and in combination with gemcitabine/cisplatin in chemotherapy-eligible patients. [3] In the neoadjuvant setting, pathologic downstaging was observed in both patient populations, with tumor CPX concentrations of approximately 9 µM achieved at the RP2D of 900 mg/m². [3] The rationale is supported by preclinical data showing CPX inhibits proliferation, clonogenicity, and spheroid formation in MIBC cell lines (253JBV, IC50 2–4 µM) and suppresses bladder cancer migration and invasion at the ½ IC50 of 2 µM. [5] Researchers investigating neoadjuvant strategies for MIBC where cisplatin is contraindicated may find CPX-POM a compelling investigational agent.

Prodrug Design and Phosphate-Ester Based Drug Delivery Research

CPX-POM serves as a model system for POM ester-based prodrug design aimed at improving aqueous solubility and enabling parenteral administration of poorly water-soluble drugs. The phosphoryloxymethyl moiety confers a >1,600-fold improvement in formulation-compatible solubility compared to the neutral protonated form of the parent compound, while enabling pH-neutral injectable formulation (pH 7.5–8.0) without specialized solubilizing excipients. [6] The prodrug is rapidly and completely cleaved by circulating phosphatases, achieving near-complete bioavailability of the active metabolite. [6] Researchers developing prodrug strategies for other water-insoluble small molecules can use CPX-POM as a benchmark for POM-ester prodrug performance.

Gamma-Secretase-Targeted Cancer Therapy — Mechanistic and Biomarker Research

CPX-POM delivers CPX, which binds γ-secretase complex proteins Presenilin 1 and Nicastrin, resulting in inhibition of Notch and Wnt signaling. [5] In clinical samples, treatment with CPX-POM modulated expression of Notch 1, Notch 2, Hes 1, Hey-1, c-Myc, β-catenin, and survivin. [3] Unlike pan-Notch inhibitors that may be associated with intestinal goblet cell metaplasia and GI toxicity, CPX-POM's urinary tract-selective delivery profile may offer a differentiated safety window for targeting this pathway in urothelial cancers. [5] This scenario is relevant for researchers investigating tissue-selective gamma-secretase inhibition strategies and Notch/Wnt pathway biomarker development.

Quote Request

Request a Quote for CPX-POM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.